Compound Description: This compound is a colorless azomethine synthesized by condensing 2-amino-2-methyl-1-propanol and 3,4-dimethoxybenzaldehyde []. It has been characterized by IR, UV, and elemental analysis. Research investigated its ability to form complexes with Cadmium (II) using DC polarography [].
Compound Description: This compound is a novel coumarin derivative investigated for its crystal structure using X-ray crystallography []. The stability of its crystal structure is attributed to various weak interactions, including C-H…O, NH…O, π-π, and C-H…π interactions [].
2-Amino-4-aryl-3-cyano-6-(3,4-dimethoxyphenyl)pyridines and 4-Aryl-3-cyano-6-(3,4-dimethoxyphenyl)-2(1H)-pyridinones
Compound Description: These compounds represent a series of 2-aminopyridines and their tautomeric 2(1H)-pyridinones, synthesized under solvent-free conditions using 3,4-dimethoxyacetophenone, an aldehyde, malononitrile (or ethyl cyanoacetate), and ammonium acetate []. The study focused on the tautomerism and relative stability of these compounds [].
Compound Description: DQ-2511 is an anti-ulcer drug that has undergone extensive pharmacological investigation [, ]. Studies have shown that it reduces gastric motility, gastric emptying rate, and gastric secretion []. It has minimal effects on the central nervous system and autonomic nervous system [].
Compound Description: This compound is a derivative of (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride []. It was synthesized and its crystal structure was determined using X-ray crystallography [].
Compound Description: These are a series of s-triazolo[1,5-α]pyrimidines synthesized and tested for their antimalarial activity against Plasmodium berghei in mice [, ]. Their structures were confirmed by NMR spectroscopy [, ].
Ibodutant (MEN15596)
Compound Description: Ibodutant is a tachykinin NK2 receptor (NK2R) antagonist currently in phase II clinical trials for irritable bowel syndrome []. This compound exhibits a surmountable and competitive antagonism mechanism at the human NK2R [].
Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) being developed for treating stable angina and atrial fibrillation []. Its metabolism and transporter-mediated excretion have been studied in humans [].
Compound Description: This is a group of compounds structurally related to benzopyrans like levcromakalim, known for their antihypertensive activity []. These derivatives were investigated for their selective coronary vasodilatory activity and potential as potassium channel openers [].
Compound Description: This compound served as a lead compound in research aiming to develop cardioselective β-adrenoceptor antagonists without intrinsic sympathomimetic activity []. Various structural modifications were explored to optimize its pharmacological properties [].
3,5-Dimethyl-2,6-bis(3,4-dimethoxyphenyl)piperidin-4-one (1) and 3,5-Dimethyl-2,6-bis(2,5-dimethoxyphenyl)piperidin-4-one (2)
Compound Description: These two polyfunctionalized piperidin-4-ones were synthesized and characterized using NMR spectroscopy to establish their stereochemistry []. The study highlighted the impact of ortho-substitution on NMR spectra in these compounds [].
Compound Description: This chalcone derivative was synthesized via an N-alkylation reaction between (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one and dimethyl sulfate []. It was investigated for its potential as an antimalarial drug through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme [].
Compound Description: These were synthesized and conjugated with either 3,5-di-tert-butyl-4-hydroxybenzoic acid (tolfenamic acid) or various cinnamic acid derivatives []. These novel compounds were designed to possess dual or multiple molecular characteristics and were evaluated for their antioxidant, anti-inflammatory, and hypolipidemic properties [].
3-(t-Butylamino)methyl-4′-chloro-5-[7-bromo(and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ol and related derivatives
Compound Description: This compound, along with other mono-Mannich base derivatives of 5-[7-bromo(and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ol and the corresponding 5-(7-trifluoromethylquinazolin-4-ylamino)biphenyl-2-ols, were synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive isolate (FCQ-27) of Plasmodium falciparum []. Their activity was compared to related di-Mannich bases [].
7-Chloro-9-methylthiopyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines and related compounds
Compound Description: These compounds, representing a novel pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine ring system, were synthesized by reacting 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with various 3-substituted 4-amino-1,2,4-triazole-5-thiones []. This study focused on developing synthetic methods for these new heterocyclic systems, which share structural similarities with pyrrolo[2,1-c][1,4]benzodiazepine antitumor antibiotics [].
Compound Description: This compound is a potent inhibitor of the HIV-1 integrase-lens epithelium-derived growth factor/p75 (IN-LEDGF/p75) interaction []. It exhibited low micromolar EC50 values against viral replication in MT-4 cells and displayed low cytotoxicity [].
Compound Description: This molecule served as a lead compound for designing and synthesizing novel pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management []. Docking studies and molecular dynamics simulations indicated its good binding affinity to AChE [].
Compound Description: ASP5854 is a novel, potent dual antagonist of adenosine A1 and A2A receptors investigated for its potential in treating Parkinson's disease (PD) and cognitive impairment []. It exhibits high specificity for both receptors and shows efficacy in various animal models of PD and cognition [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.